![molecular formula C14H15NO5 B2567809 Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate CAS No. 1448069-87-1](/img/structure/B2567809.png)
Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate is a chemical compound with the molecular formula C14H15NO5 and a molecular weight of 277.276
Preparation Methods
The synthesis of Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate involves several steps. One common method starts with the treatment of piperonal with sodium hydrogen selenide in the presence of piperidine hydrochloride and ethanol as a solvent . The reaction mixture is then subjected to various purification steps, including extraction with dichloromethane, washing with water, and drying over anhydrous sodium sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate has exciting potential in various fields of research and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be explored for its potential pharmacological properties, including antitumor and antimicrobial activities . Additionally, this compound can be used in the development of sensors for detecting heavy metal ions, such as lead, due to its ability to form stable complexes with these ions .
Mechanism of Action
The mechanism of action of Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For instance, in its potential antitumor activity, the compound may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . In the case of its use in sensors, the compound forms stable complexes with metal ions, which can be detected electrochemically .
Comparison with Similar Compounds
Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate can be compared with other similar compounds that contain the benzo[d][1,3]dioxole structural motif. These compounds include benzo[d][1,3]dioxole-5-carbaldehyde and benzo[d][1,3]dioxole-5-methyl . While these compounds share a similar core structure, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-2-17-14(16)15-7-3-4-8-18-11-5-6-12-13(9-11)20-10-19-12/h5-6,9H,2,7-8,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEMRKZHLOTUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
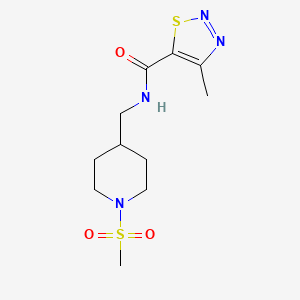
![1-[({2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide](/img/structure/B2567730.png)
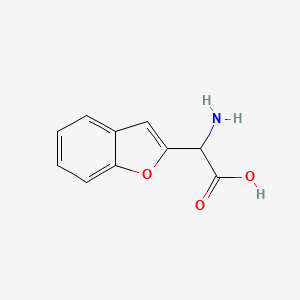
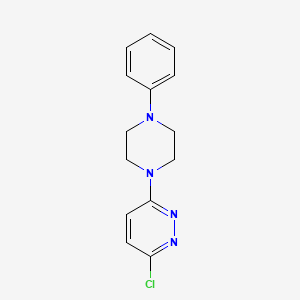
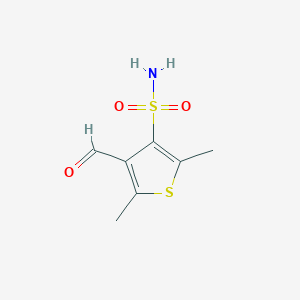
![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2567739.png)
![N-(Cyclopropylmethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2567740.png)
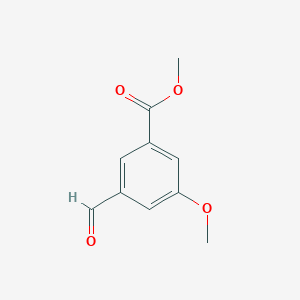
![3-{5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2567744.png)
![N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2567745.png)
![2-[(4-Fluorobenzyl)amino]-1-phenylethanol](/img/structure/B2567746.png)
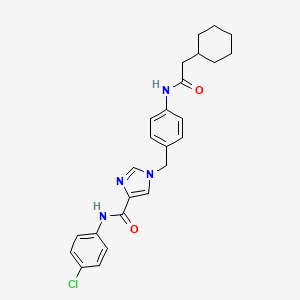
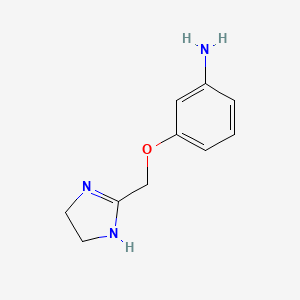
![[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2567749.png)
